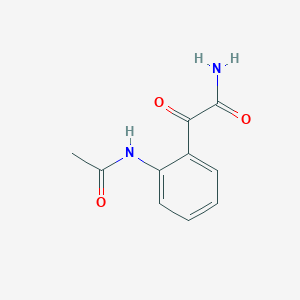
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Glycosylation: The purine derivative undergoes glycosylation with a protected sugar moiety.
Deprotection: The protecting groups are removed to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, chromatography, or recrystallization.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-xylofuranosyl)
- 9H-Purin-6-amine, 9-(2-deoxy-2-chloro-beta-D-xylofuranosyl)
- 9H-Purin-6-amine, 9-(2-deoxy-2-hydroxy-beta-D-xylofuranosyl)
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-(dimethylamino)-beta-D-xylofuranosyl)- lies in its specific structural modifications, which confer distinct biological activities. For example, the presence of the dimethylamino group can enhance its ability to interact with target enzymes and improve its pharmacokinetic properties.
Properties
CAS No. |
134934-99-9 |
|---|---|
Molecular Formula |
C12H18N6O3 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(dimethylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)8-9(20)6(3-19)21-12(8)18-5-16-7-10(13)14-4-15-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9+,12-/m1/s1 |
InChI Key |
GKRIKPNTHXMECI-QRKAXHLRSA-N |
Isomeric SMILES |
CN(C)[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CN(C)C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


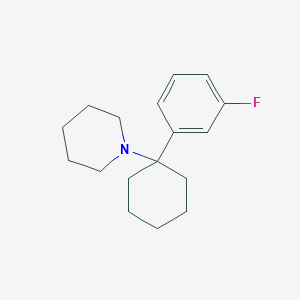
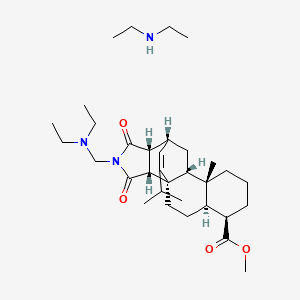

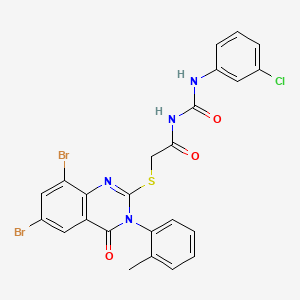
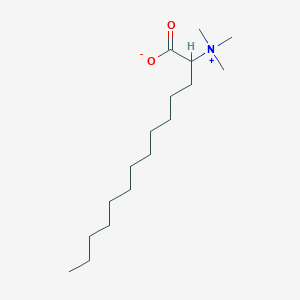
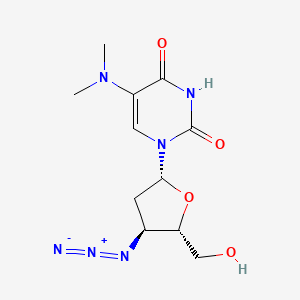
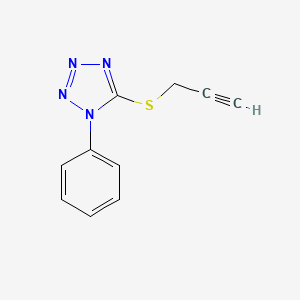

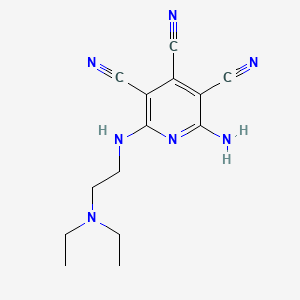
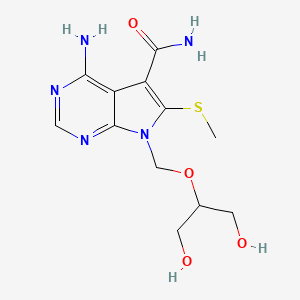
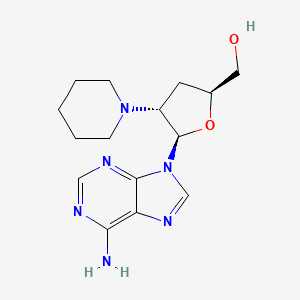

![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
